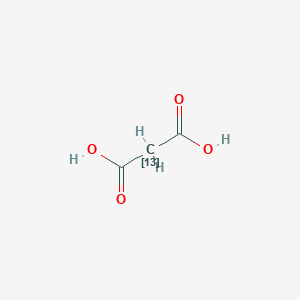

丙二酸-2-13C

描述

Malonic acid, a dicarboxylic acid with the chemical formula CH2(COOH)2, is a key compound in various biological and chemical processes. It has been reported in plants such as lucerne and green wheat, where it acts as a competitive inhibitor of succinic dehydrogenase, playing a role in the tricarboxylic acid cycle . Malonic acid is also an essential reactant in synthesizing higher-order carboxylic compounds and has been produced biologically, attracting interest in its extraction from fermentation bro

科学研究应用

合成生物学与代谢工程

丙二酸-2-13C: 在开发用于生物生产的新型合成途径中起着至关重要的作用。 研究人员设计了人工途径,其中像草酰乙酸这样的中间体被转化为丙二酸半醛,然后转化为丙二酸 。该过程由酶催化,例如 -酮脱羧酶和丙二酸半醛脱氢酶。 使用This compound可以精确跟踪和优化这些途径,这对从可再生资源生产丙二酸至关重要 .

制药行业

在制药行业,This compound被用作药物合成的中间体。 它的同位素标记在药物开发中特别有用,它可以用来追踪丙二酸部分在复杂分子中的掺入 。这有助于理解代谢途径和药物在生物系统中的命运。

质谱

This compound: 由于其同位素纯度,适合用于质谱 (MS) 应用。 它通常用作 MS 中的标准品或参比化合物,以确保准确的质量测量和校准仪器 。标记的碳原子提供了可以在检测和量化的独特质量偏移。

作用机制

Target of Action

Malonic acid-2-13C, also known as Propanedioic-2-13C acid, primarily targets enzymes such as Aspartate 1-decarboxylase, Proto-oncogene tyrosine-protein kinase Src, Sigma factor SigB regulation protein RsbQ, and others . These enzymes play crucial roles in various biochemical reactions and pathways.

Mode of Action

For instance, it has been observed that Malonic acid-2-13C can influence the structure of the active site in succinate dehydrogenase .

Biochemical Pathways

Malonic acid-2-13C is involved in several biochemical pathways. It is a part of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, where it is converted to malonic semialdehyde and then to malonic acid . This conversion is catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .

Pharmacokinetics

It is known that the compound is suitable for mass spectrometry (ms), indicating its potential for detection and quantification in biological samples .

Result of Action

The molecular and cellular effects of Malonic acid-2-13C’s action depend on its interaction with its targets. For example, its interaction with succinate dehydrogenase could potentially influence the enzyme’s activity and thereby affect cellular energy production .

Action Environment

The action, efficacy, and stability of Malonic acid-2-13C can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it decomposes at 132-135 °C

安全和危害

Malonic acid-2-13C is classified as causing serious eye damage (Category 1, H318) . It is recommended to wear eye protection/face protection and avoid dust formation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

Relevant Papers The paper titled “Novel malonic acid assisted synthesized porous Fe2O3 microspheres for ultra-fast response and recovery toward triethylamine” discusses the use of malonic acid in the synthesis of porous Fe2O3 microspheres . Another paper titled “Malonyl-CoA Synthetase, Encoded by” discusses the role of malonic acid in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds .

属性

IUPAC Name |

(213C)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462531 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55514-11-9 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

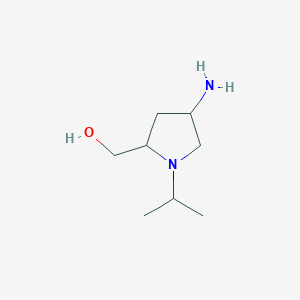

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)